

The Role of Metribolone in Elucidating Steroid Hormone Action: A Technical Guide

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Compound of Interest

Compound Name: R-18893

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Introduction

Metribolone, also known as methyltrienolone or R1881, is a potent, synthetic, and non-aromatizable anabolic-androgenic steroid (AAS).^{[1][2][3]} Despite its never being marketed for therapeutic use due to significant hepatotoxicity, Metribolone has become an invaluable tool in endocrinology and pharmacology research.^[1] Its high affinity and specificity for the androgen receptor (AR), coupled with its metabolic stability, make it an ideal radioligand for studying the mechanisms of steroid hormone action.^{[4][5]} This technical guide provides an in-depth overview of Metribolone's application in steroid hormone research, focusing on its use in characterizing the androgen receptor, delineating signaling pathways, and screening potential endocrine-active compounds.

Physicochemical Properties and Receptor Binding Profile

Metribolone is a 17 α -methylated derivative of trenbolone.^[1] This modification enhances its oral bioavailability and metabolic stability, crucial properties for an experimental ligand.^[5] It is one of the most potent AAS ever synthesized, exhibiting anabolic and androgenic potency significantly higher than methyltestosterone in animal models.^[1]

Quantitative Data on Receptor Binding Affinity

Metribolone's utility as a research tool stems from its high and specific affinity for the androgen receptor. However, it also exhibits significant binding to other steroid receptors, a factor that

must be considered in experimental design.

Receptor	Ligand	Dissociation Constant (Kd)	Tissue/System	Reference
Androgen Receptor (AR)	Metribolone (R1881)	0.56 ± 0.06 nM	Human genital skin fibroblasts	[6]
Androgen Receptor (AR)	Dihydrotestosterone (DHT)	0.72 ± 0.11 nM	Human genital skin fibroblasts	[6]
Androgen Receptor (AR)	Metribolone (R1881)	2.5×10^{-8} M	Rat liver cytosol (with Triamcinolone Acetonide)	[4]
Androgen Receptor (AR)	Metribolone (R1881)	3.3×10^{-8} M	Rat liver cytosol (without Triamcinolone Acetonide)	[4]
Androgen Receptor (AR)	Mibolerone	1.5 nM	Human prostate tissue	[7][8]
Androgen Receptor (AR)	Metribolone (R1881)	2.3 nM	Human prostate tissue	[7][8]
Progesterone Receptor (PR)	Metribolone (R1881)	High Affinity	-	[1]
Glucocorticoid Receptor (GR)	Metribolone (R1881)	Binds	Rat liver and muscle cytosol	[1][4]
Mineralocorticoid Receptor (MR)	Metribolone (R1881)	Similar affinity to aldosterone	Recombinant MR	[1][9]

Note: Kd values can vary depending on the experimental conditions, tissue source, and assay methodology.

Key Experimental Applications and Protocols

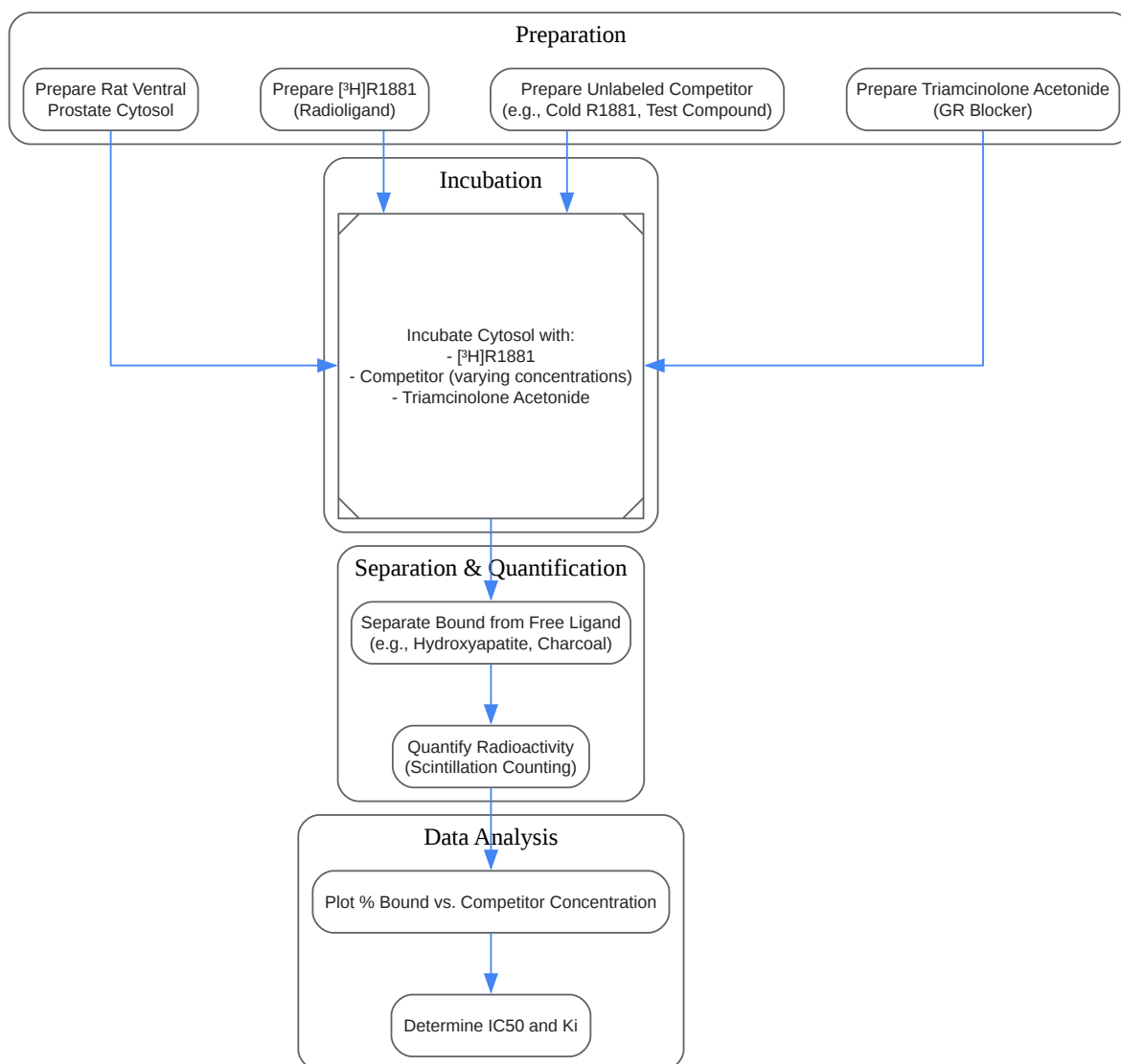
Metribolone is a cornerstone in various experimental assays designed to probe the function of the androgen receptor and the effects of androgenic compounds.

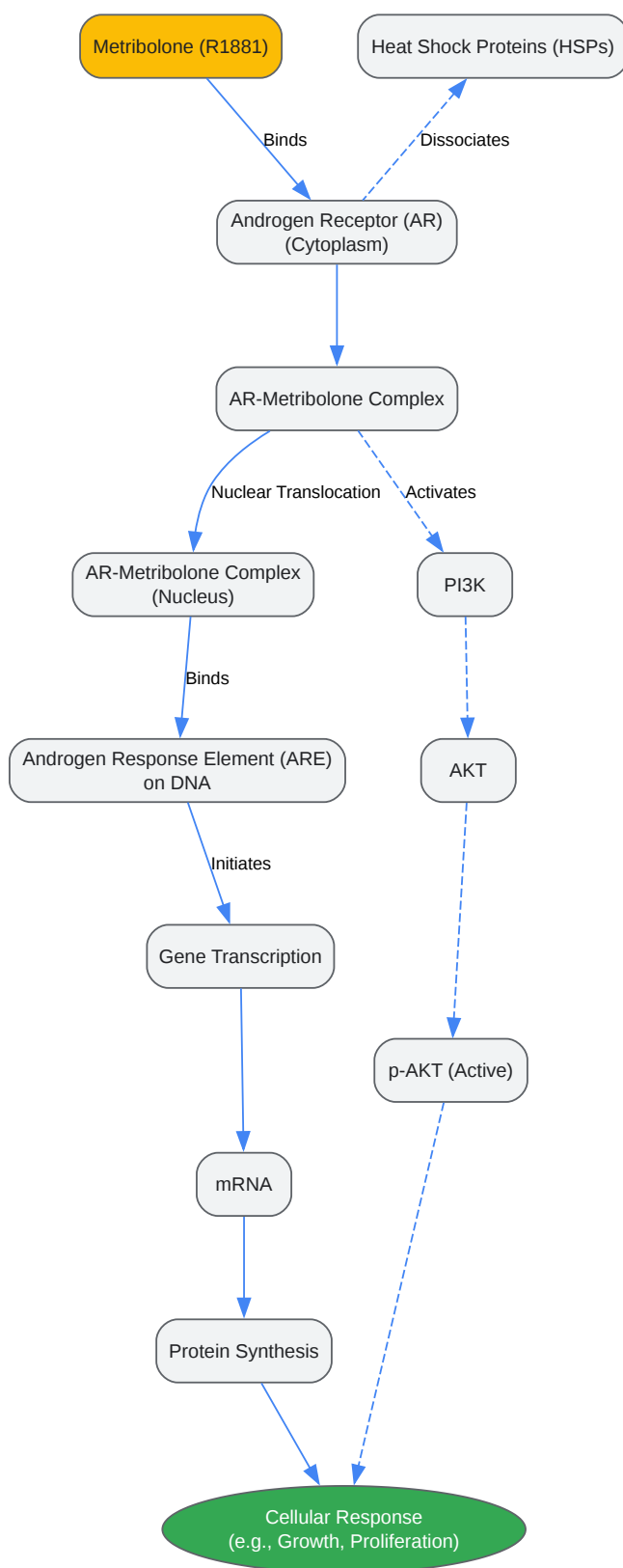
Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of test compounds for the androgen receptor. Metribolone, typically in its tritiated form ($[^3\text{H}]\text{R1881}$), serves as the radioligand.

Objective: To determine the concentration of a test compound that displaces 50% of the specifically bound $[^3\text{H}]\text{R1881}$ (IC_{50}), from which the inhibitory constant (K_i) can be calculated.

Experimental Workflow:





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